molecular formula C14H7IN2O B4919907 4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile

4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile

Cat. No.: B4919907
M. Wt: 346.12 g/mol
InChI Key: PARXMZOWGDILLR-GHXNOFRVSA-N
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Description

4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile, also known as IFVB, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of furan, and it has been found to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. Additionally, it has been found to modulate the expression of various genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of 4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile is its relatively simple synthesis, which makes it an attractive target for chemical synthesis. Additionally, it has been found to have potent biological activity, making it a valuable tool for studying various biological processes. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in lab experiments.

Future Directions

There are many potential future directions for research on 4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile. One area of interest is the development of new anticancer drugs based on this compound. Additionally, this compound could be used as a starting material for the synthesis of new materials with unique properties. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile can be synthesized by reacting 5-iodo-2-furaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then treated with 4-bromobenzonitrile to yield this compound. The synthesis of this compound is relatively simple and efficient, making it an attractive target for chemical synthesis.

Scientific Research Applications

4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile has been studied extensively for its potential applications in medicinal chemistry. It has been found to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(5-iodofuran-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IN2O/c15-14-6-5-13(18-14)7-12(9-17)11-3-1-10(8-16)2-4-11/h1-7H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXMZOWGDILLR-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=CC2=CC=C(O2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)/C(=C\C2=CC=C(O2)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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